N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine
Overview
Description
N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine: is an organic compound characterized by its unique structure, which includes two pyridine rings connected through a phenyl ring with an imine linkage
Mechanism of Action
Mode of Action
It’s known that this compound and its derivatives can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that it may interact with its targets through hydrogen bonding, which could result in changes to the targets’ structure or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine typically involves the following steps:
Formation of the Imine Linkage: This is achieved by the condensation reaction between 4-aminopyridine and 4-formylpyridine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the imine linkage.
N-(pyridin-2-yl)pyridin-2-amine: Differently positioned nitrogen atoms in the pyridine rings.
N-(pyridin-3-yl)pyridin-3-amine: Another positional isomer with different electronic properties.
Uniqueness
N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine is unique due to its imine linkage, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other chemical entities.
Properties
IUPAC Name |
N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOWVSSXNGVOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=NC=C2)C=NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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